molecular formula C17H17ClO3 B4615541 2-methylphenyl 4-(4-chlorophenoxy)butanoate

2-methylphenyl 4-(4-chlorophenoxy)butanoate

Cat. No.: B4615541
M. Wt: 304.8 g/mol
InChI Key: LVCPUCCNBZINIM-UHFFFAOYSA-N
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Description

2-methylphenyl 4-(4-chlorophenoxy)butanoate is an organic compound with the molecular formula C11H13ClO3. It is also known by other names such as 4-(4-chloro-2-methylphenoxy)butanoic acid . This compound belongs to the class of phenol ethers and is characterized by the presence of a chlorophenoxy group attached to a butanoate moiety.

Properties

IUPAC Name

(2-methylphenyl) 4-(4-chlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-13-5-2-3-6-16(13)21-17(19)7-4-12-20-15-10-8-14(18)9-11-15/h2-3,5-6,8-11H,4,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCPUCCNBZINIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methylphenyl 4-(4-chlorophenoxy)butanoate typically involves the reaction of 4-chloro-2-methylphenol with butyric acid derivatives. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

2-methylphenyl 4-(4-chlorophenoxy)butanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its effects on various biological systems, including its potential as a herbicide.

    Medicine: Research is ongoing to investigate its potential therapeutic uses.

    Industry: It is used in the production of certain chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylphenyl 4-(4-chlorophenoxy)butanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include signal transduction mechanisms that alter cellular functions .

Comparison with Similar Compounds

2-methylphenyl 4-(4-chlorophenoxy)butanoate can be compared with other phenol ethers such as:

This compound’s uniqueness lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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